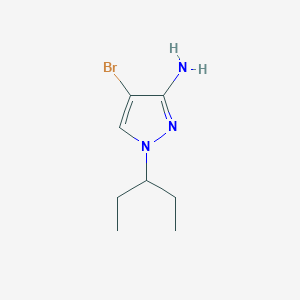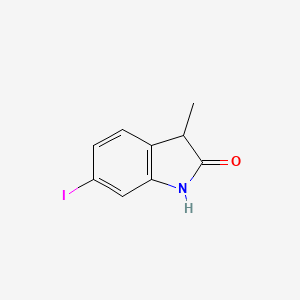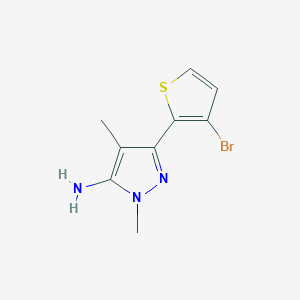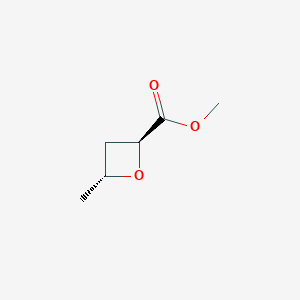
(6-Chloroquinolin-8-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Chloroquinolin-8-yl)methanol is a chemical compound with the molecular formula C10H8ClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloroquinolin-8-yl)methanol can be achieved through several methods. One common approach involves the reaction of 6-chloroquinoline with formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Chloroquinolin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: 6-Chloroquinoline-8-carboxylic acid.
Reduction: 6-Chloroquinolin-8-ylamine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(6-Chloroquinolin-8-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the production of dyes, pigments, and other materials
Mécanisme D'action
The mechanism of action of (6-Chloroquinolin-8-yl)methanol involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. In antimalarial applications, it may interfere with the parasite’s ability to metabolize hemoglobin .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound of (6-Chloroquinolin-8-yl)methanol, known for its broad spectrum of biological activities.
Chloroquine: A well-known antimalarial drug that shares structural similarities with this compound.
Quinazoline: Another heterocyclic compound with similar biological activities
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H8ClNO |
|---|---|
Poids moléculaire |
193.63 g/mol |
Nom IUPAC |
(6-chloroquinolin-8-yl)methanol |
InChI |
InChI=1S/C10H8ClNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-5,13H,6H2 |
Clé InChI |
XHVKBSRBADVXRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=CC(=C2N=C1)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,15-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,6,8,13,15-hexaene](/img/structure/B13073307.png)
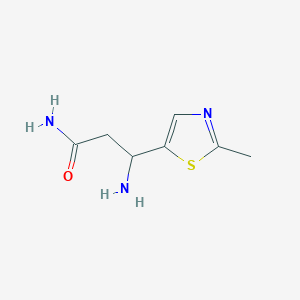
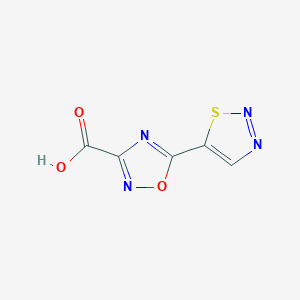
![12,15,18-triazaheptacyclo[14.11.0.02,14.05,13.06,11.017,25.019,24]heptacosa-1(16),2(14),3,5(13),6,8,10,17(25),19,21,23,26-dodecaene](/img/structure/B13073320.png)
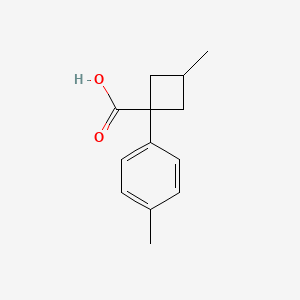
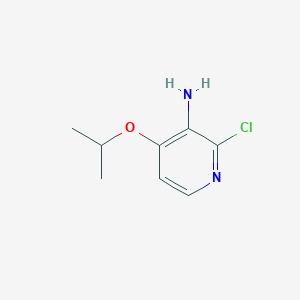
![N'-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide](/img/structure/B13073344.png)
